BenchChemオンラインストアへようこそ!

5,7-Dichlorokynurenic acid sodium

Solubility Formulation In vitro assays

As the water-soluble sodium salt of kynurenic acid, this compound ensures direct aqueous preparation, eliminating DMSO artifacts in glutamate receptor assays. Its broad-spectrum antagonism of NMDA, AMPA, and kainate receptors, coupled with GPR35 agonist activity, is mechanistically distinct and essential for reproducibility in excitotoxicity, plasticity, and ischemia studies.

Molecular Formula C10H7NNaO3
Molecular Weight 212.16 g/mol
CAS No. 52980-29-7
Cat. No. B1656475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorokynurenic acid sodium
CAS52980-29-7
Molecular FormulaC10H7NNaO3
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.[Na]
InChIInChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);
InChIKeyQNFTVCVKTRPWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyquinoline-2-carboxylic Acid Sodium Salt (CAS 52980-29-7): Procurement Baseline and Core Identifiers


4-Hydroxyquinoline-2-carboxylic acid sodium salt (CAS 52980-29-7), synonymous with kynurenic acid sodium salt (CAS 2439-02-3), is the water-soluble sodium salt form of the endogenous tryptophan metabolite kynurenic acid (KYNA) . This compound, with molecular formula C10H6NNaO3 and molecular weight 211.15 g/mol, is characterized by a quinoline core bearing a 4-hydroxy group and a 2-carboxylate moiety in its deprotonated sodium salt form . It functions as a broad-spectrum antagonist at excitatory amino acid (EAA) receptors, including NMDA, AMPA, and kainate receptors, and is recognized as a putative ligand for the orphan G protein-coupled receptor GPR35 [1].

Why Generic Substitution of 4-Hydroxyquinoline-2-carboxylic Acid Sodium Salt Fails: Procurement and Experimental Risks


Direct substitution of the sodium salt with the free acid form (kynurenic acid, CAS 492-27-3) or with structurally related analogs introduces significant experimental variability due to pronounced differences in aqueous solubility, receptor binding potency, and biological selectivity . The free acid is practically insoluble in water, necessitating organic co-solvents (e.g., DMSO) or alkaline pH adjustment for in vitro studies, which can confound assay readouts or introduce vehicle-related artifacts . Furthermore, structurally similar compounds such as quinaldic acid and 4-hydroxyquinoline exhibit ≥15-fold lower potency at EAA receptors, while halogenated derivatives like 7-chlorokynurenic acid sodium salt display enhanced potency but narrow selectivity for the NMDA receptor glycine site, altering the pharmacological profile [1]. These quantifiable disparities mandate explicit compound specification in procurement and experimental design to ensure reproducibility and data interpretability.

Quantitative Differentiation of 4-Hydroxyquinoline-2-carboxylic Acid Sodium Salt: Head-to-Head Comparator Evidence


Aqueous Solubility Superiority of the Sodium Salt vs. Free Acid Form

The sodium salt form of 4-hydroxyquinoline-2-carboxylic acid demonstrates markedly enhanced aqueous solubility compared to the free acid. Specifically, the sodium salt is soluble in water to a concentration of 100 mM (21.11 mg/mL) . In contrast, the free acid (kynurenic acid) is insoluble in water and requires the addition of 1 equivalent of NaOH to achieve a comparable solubility of 100 mM (18.92 mg/mL) . This 100-fold improvement in direct water solubility (from <0.1 mg/mL for the free acid to 21.11 mg/mL for the sodium salt) eliminates the need for organic co-solvents or pH adjustment in aqueous assay systems .

Solubility Formulation In vitro assays

Broad-Spectrum Excitatory Amino Acid Antagonism Potency Relative to Structural Analogs

In a direct comparative study using rat hippocampal slice electrophysiology, kynurenic acid (the active pharmacophore of the sodium salt) was compared head-to-head with five structural analogs for inhibition of evoked field potentials. Quinaldic acid, 4-hydroxyquinoline, 4-hydroxypicolinic acid, L-kynurenine, and picolinic acid all exhibited inhibitory activity but were at least 15-fold less potent than kynurenic acid across all excitatory pathways tested [1]. Xanthurenic acid was completely inactive in the tested pathways, while quinolinic acid and dipicolinic acid displayed agonist activity rather than antagonism [1].

Neuropharmacology Glutamate receptors Electrophysiology

Broad-Spectrum Receptor Antagonism Profile vs. Selective Glycine Site Antagonists

The sodium salt of 4-hydroxyquinoline-2-carboxylic acid retains the broad-spectrum antagonist profile of kynurenic acid, targeting NMDA, AMPA, and kainate receptors with comparable affinity . In contrast, the halogenated derivative 7-chlorokynurenic acid sodium salt exhibits a narrower, high-affinity antagonism profile specific to the glycine B coagonist site of the NMDA receptor, with an IC50 of 0.56 µM . This marked difference in selectivity profile means that while the chlorinated analog is useful for dissecting glycine site contributions, the parent sodium salt is required for studies investigating pan-EAA receptor blockade or GPR35-mediated effects [1].

NMDA receptor Glycine site Selectivity profiling

GPR35 Agonist Activity: A Differentiating Mechanism from Selective NMDA Antagonists

Kynurenic acid sodium salt functions not only as an EAA antagonist but also as a putative ligand for the orphan G protein-coupled receptor GPR35 [1]. In functional assays using human GPR35 expressed in CHO cells, kynurenic acid elicited an EC50 of 39.2 µM for intracellular calcium mobilization, as measured by aequorin assay [2]. This dual activity distinguishes the sodium salt from pure NMDA glycine site antagonists such as 7-chlorokynurenic acid, which lack GPR35 agonist activity. Furthermore, GPR35 activation by kynurenic acid has been implicated in tissue protection observed in cardiac, cerebral, renal, and retinal ischemia models .

GPR35 GPCR Ischemia models

Best-Fit Research and Industrial Applications for 4-Hydroxyquinoline-2-carboxylic Acid Sodium Salt Based on Quantitative Differentiation


Aqueous Neuropharmacology Assays Requiring Direct Solubility

For in vitro electrophysiology or cell-based assays conducted in aqueous buffers, the sodium salt is the optimal form. Its 100 mM aqueous solubility allows direct preparation of stock solutions without DMSO or pH adjustment, eliminating vehicle artifacts that can confound glutamate receptor pharmacology . This is critical for acute slice electrophysiology and calcium imaging experiments where even low concentrations of DMSO can alter neuronal excitability.

Broad-Spectrum Glutamatergic Antagonism Studies

When experimental design requires simultaneous blockade of NMDA, AMPA, and kainate receptors—such as in studies of excitotoxicity or synaptic plasticity—the sodium salt provides the necessary broad-spectrum activity. Its 15-fold higher potency relative to simpler structural analogs ensures robust antagonism at experimentally accessible concentrations [1].

Ischemia-Reperfusion Injury Models with GPR35-Dependent Protection

In cardiac, cerebral, renal, or retinal ischemia models, the sodium salt's dual activity as an EAA antagonist and GPR35 agonist (EC50 39.2 µM) is mechanistically advantageous. Tissue protection observed in these models has been linked to GPR35 activation and ATP synthase dimerization, effects not recapitulated by selective NMDA antagonists [2].

Formulation Development Requiring Water-Soluble Kynurenic Acid

For in vivo studies or pharmaceutical formulation development where aqueous dosing is required, the sodium salt's water solubility (21.11 mg/mL) enables preparation of injectable solutions or oral gavage formulations without the need for complex excipients or pH manipulation. This simplifies formulation and improves dosing accuracy compared to suspensions of the free acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichlorokynurenic acid sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.